molecular formula C26H23NO6D10 B602488 Lacidipine-d10 CAS No. 1185245-62-8

Lacidipine-d10

Cat. No.: B602488
CAS No.: 1185245-62-8
M. Wt: 465.62
Attention: For research use only. Not for human or veterinary use.
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Description

Lacidipine-d10 is a deuterated form of lacidipine, a lipophilic dihydropyridine calcium antagonist. Lacidipine is primarily used as an antihypertensive agent due to its ability to dilate peripheral arterioles and reduce blood pressure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lacidipine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lacidipine-d10 is synthesized by incorporating deuterium atoms into the lacidipine molecule. This process typically involves the use of deuterated reagents and solvents. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the lacidipine molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes several steps such as:

Chemical Reactions Analysis

Types of Reactions

Lacidipine-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound, which retains the pharmacological properties of lacidipine but with altered pharmacokinetics due to the presence of deuterium atoms .

Scientific Research Applications

Lacidipine-d10 is used extensively in scientific research, including:

Mechanism of Action

Lacidipine-d10, like lacidipine, blocks voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx. This action leads to vasodilation and a reduction in total peripheral vascular resistance, thereby lowering blood pressure. Additionally, lacidipine exhibits antioxidant activity, which helps reduce endothelial dysfunction induced by oxidative stress .

Comparison with Similar Compounds

Lacidipine-d10 is compared with other dihydropyridine calcium antagonists such as:

  • Amlodipine
  • Nifedipine
  • Felodipine

Uniqueness

This compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. It has a longer duration of action and greater antioxidant activity compared to other dihydropyridine calcium antagonists .

Similar Compounds

Properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i1D3,2D3,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-HBSDPXTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662049
Record name Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185245-62-8
Record name Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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